Tétrahydroborate(1-) de lithium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of lithium borates typically involves the reaction of boric acid with lithium compounds and other reagents. For instance, lithium tetrakis(haloacyloxy)borate salts are synthesized from boric acid, lithium halocarboxylate, and halocarboxylic anhydride . Similarly, lithium bis[1,2-benzenediolato(2-)-O,O']borate is produced using aromatic diols or carboxylic acids . The synthesis process is crucial as it determines the purity, yield, and the eventual properties of the lithium borate compounds.

Molecular Structure Analysis

The molecular structure of lithium borates is diverse and can significantly influence their electrochemical and thermal properties. For example, lithium bis[tetrafluoro-1,2-benzene-diolato(2-)-O,O']borate and its derivatives have been studied for their molecular orbital energies and their correlation with anodic oxidation potentials . The presence of electron-withdrawing substituents such as fluorine can alter the molecular structure and, consequently, the electrochemical window of the compounds.

Chemical Reactions Analysis

Lithium borates are involved in various chemical reactions, particularly as electrolytes in lithium batteries and as catalysts in organic synthesis. Lithium tetrakis(pentafluorophenyl)borate has been shown to effectively catalyze Friedel–Crafts benzylation reactions . The reactivity of lithium borates in such reactions is influenced by their molecular structure and the nature of substituents attached to the borate anion.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium borates are key to their functionality in battery electrolytes. These properties include solubility in aprotic solvents, electrochemical stability, thermal stability, and conductivity. For instance, lithium tetrakis(trifluoroacetoxy)borate exhibits high conductivity and does not corrode aluminum, making it suitable for lithium battery applications . The thermal and electrochemical stability of lithium bis[1,2-benzenediolato(2-)-O,O']borate and its derivatives have also been reported, with the stability being influenced by the type of solvent used in the electrolyte solution .

Applications De Recherche Scientifique

Batteries lithium haute tension

“Tétrahydroborate(1-) de lithium” a été utilisé dans le développement de batteries lithium haute tension de nouvelle génération . L’instabilité atmosphérique et la tendance corrosive des sels de lithium à base d’hexafluorophosphate [PF6]- et de fluorosulfonylimide [FSI]- ont été des obstacles majeurs à leur application en tant qu’électrolytes dans les batteries lithium haute tension . L’introduction de “this compound” a montré une amélioration substantielle par rapport à ces sels de lithium conventionnels .

Application d’électrolyte

Ce composé a été utilisé pour l’application d’électrolyte dans les batteries lithium haute tension . La stabilité oxydative des électrolytes de ce sel dans un mélange de carbonate d’éthylène:carbonate de diméthyle (v/v, 50:50) s’avère être de 5,0 V vs. Li+/Li sur diverses électrodes de travail .

Stabilité du substrat en aluminium

“this compound” montre une grande stabilité d’un substrat en aluminium à des potentiels allant jusqu’à 5,8 V vs. <a data-citationid="59b51ff9-1ef2-33a5-5df9-eea09a3f0b24-30-group" h="ID=SERP,5017.1" href="https://onlinelibrary.wiley.com/doi/am-pdf/10.1002/aenm.2021014

Mécanisme D'action

Target of Action

The primary target of Borate(1-), tetrahydro-, lithium, also known as Lithium borohydride, is to enhance the performance of lithium-ion batteries . It is used as a reducing agent in these batteries .

Mode of Action

Lithium borohydride interacts with its targets by forming a thin and robust electrolyte/electrode layer due to its inherent anionic structure . This interaction results in improved cyclic performance of lithium-ion batteries .

Biochemical Pathways

The compound affects the energy storage and release pathways in lithium-ion batteries. By forming a stable layer on the battery’s electrodes, it enhances the battery’s cyclic stability, thereby improving the battery’s energy storage and release efficiency .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of Lithium borohydride, we can discuss its behavior in a lithium-ion battery system. The compound exhibits excellent stability and solubility, contributing to its high performance in the battery system .

Result of Action

The result of Lithium borohydride’s action is the enhanced cyclic performance of lithium-ion batteries. It contributes to the formation of a thin and robust electrolyte/electrode layer, which leads to excellent cyclic stability at elevated temperatures .

Action Environment

The action, efficacy, and stability of Lithium borohydride are influenced by environmental factors such as temperature. For instance, lithium-ion batteries containing this compound show excellent cyclic stability at 50°C . Therefore, the performance of Lithium borohydride can vary depending on the environmental conditions.

Safety and Hazards

Orientations Futures

Fluorinated solvents help stabilize the solid electrolyte interphase (SEI) with lithium metal, but are believed to have weaker solvation ability compared to their nonfluorinated counterparts and are deemed ‘poorer electrolytes’ . This work ushers in a new electrolyte design paradigm where partially fluorinated moieties enable salt dissolution and can serve as primary ion coordination sites for next-generation electrolytes .

Analyse Biochimique

Biochemical Properties

Borate(1-), tetrahydro-, lithium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is particularly effective in reducing compounds containing functional groups such as ketones, aldehydes, ester carbonyls, acid chlorides, lactones, and epoxides . The nature of these interactions involves the transfer of hydride ions (H-) from the borohydride molecule to the compound being reduced .

Molecular Mechanism

At the molecular level, Borate(1-), tetrahydro-, lithium exerts its effects through its strong reducing properties. It can donate hydride ions (H-) to other molecules, leading to the reduction of these molecules . This can result in the activation or inhibition of certain enzymes, changes in gene expression, and alterations in the structure and function of various biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Borate(1-), tetrahydro-, lithium can change over time. It is known for its stability and does not readily degrade

Propriétés

IUPAC Name |

lithium;boron(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Li/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTNZPDOBQDOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895058 | |

| Record name | Lithium tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

17.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium borohydride appears as a white to grayish crystalline powder., White to greyish solid; [CAMEO] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | LITHIUM BOROHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium borohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

16949-15-8 | |

| Record name | LITHIUM BOROHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium borohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrahydro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM BOROHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87X4S4KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

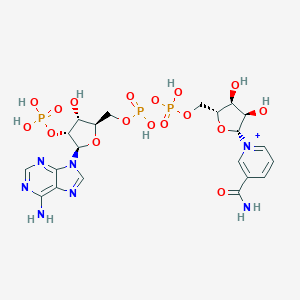

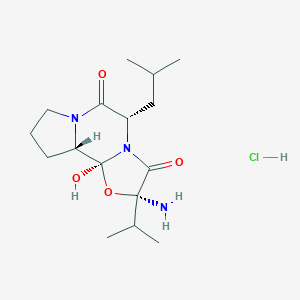

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)